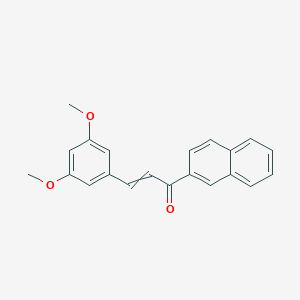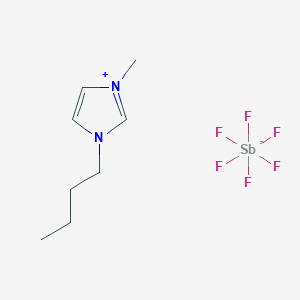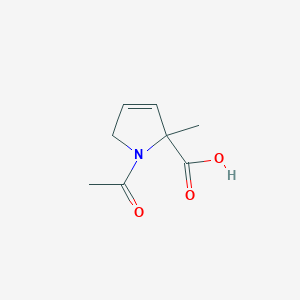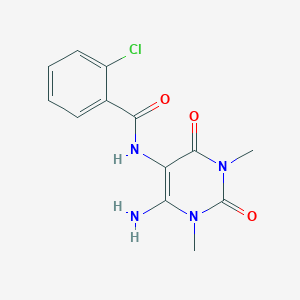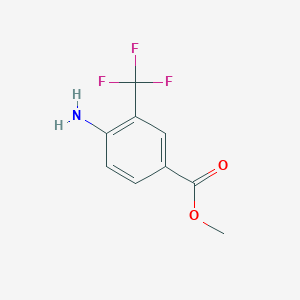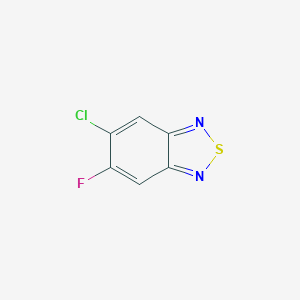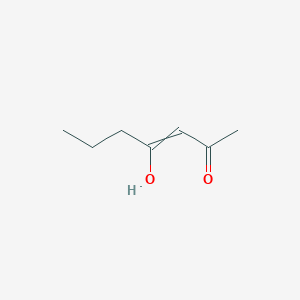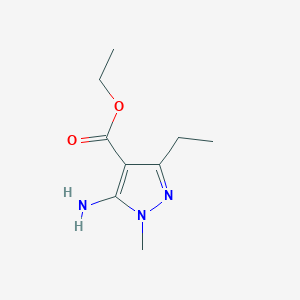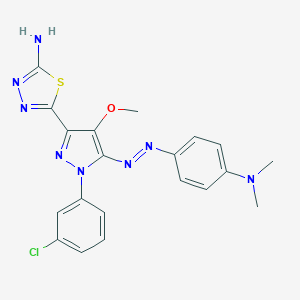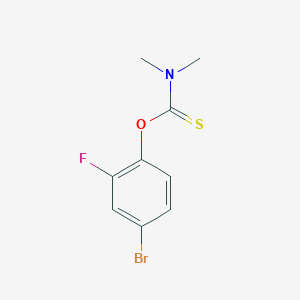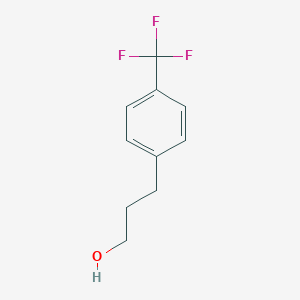
3-(4-(Trifluorométhyl)phényl)propan-1-ol
Vue d'ensemble
Description
3-(4-(Trifluoromethyl)phenyl)propan-1-ol, also known as 4-trifluoromethylbenzyl alcohol (4-TFMBA) is an important organic compound used in a variety of scientific applications. It is a colorless liquid with a pleasant, slightly sweet odor and a boiling point of 135.9°C. 4-TFMBA is used in the synthesis of other compounds, as a solvent for various reactions, and as a reactant in organic and pharmaceutical synthesis. It is also used in the production of polymers, pesticides, and other agrochemicals, as well as in the manufacture of fragrances and flavors.
Applications De Recherche Scientifique
Synthèse de composés de phtalocyanine
Ce composé est utilisé dans la synthèse de phtalocyanine tétra-substituée périphériquement et de ses composés métalliques . Ces composés sont caractérisés par IR, 1H NMR, 13C NMR, UV–Vis, spectroscopie de masse et analyse élémentaire .
Propriétés spectroélectrochimiques
Le composé est utilisé pour étudier les propriétés électrochimiques et spectroélectrochimiques de la phtalocyanine tétra-substituée périphériquement . Les études montrent que les complexes présentent des propriétés de transfert d'électrons contrôlées par diffusion, soit à base métallique, soit à base de ligand .
Technologies électrochimiques
Le changement électrochimique et spectral UV–Vis in situ des complexes a indiqué leur applicabilité dans les domaines des technologies électrochimiques .
Spectroscopie Raman à renforcement de surface
Le composé est utilisé dans l'étude de la spectroscopie Raman à renforcement de surface . L'étude implique l'optimisation de la géométrie de l'état fondamental, le calcul des modes normaux de Raman de cette molécule et la modélisation de l'effet SERS .
Processus en cascade en synthèse
Le composé est impliqué dans un processus en cascade, combinant l'étape de couplage croisé de Heck avec l'hydrogénation ultérieure de la double liaison carbone-carbone .
Potentiels électrostatiques moléculaires et orbitales frontières
Le composé est utilisé dans l'étude des potentiels électrostatiques moléculaires et des orbitales frontières . L'étude implique le calcul du moment dipolaire le plus élevé et du plus faible, qui affecte la densité de charge de la molécule
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-(Trifluoromethyl)phenyl)propan-1-ol . These factors could include pH, temperature, and the presence of other molecules in the environment.
Propriétés
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCHJYSYGXHSQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625664 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180635-74-9 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

